Bienvenue dans la boutique en ligne BenchChem!

2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride

Medicinal Chemistry Drug Discovery Biochemical Assay Reproducibility

2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride (CAS 2089257-46-3) is a synthetic, heterocyclic small molecule belonging to the 4-thiazoleacetic acid family. It incorporates an aminomethyl group at the thiazole 2-position and a carboxylic acid at the 4-position, supplied as a dihydrochloride salt to enhance aqueous solubility and ensure precise stoichiometry during chemical synthesis.

Molecular Formula C6H10Cl2N2O2S
Molecular Weight 245.12
CAS No. 2089257-46-3
Cat. No. B2932659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride
CAS2089257-46-3
Molecular FormulaC6H10Cl2N2O2S
Molecular Weight245.12
Structural Identifiers
SMILESC1=C(N=C(S1)CN)CC(=O)O.Cl.Cl
InChIInChI=1S/C6H8N2O2S.2ClH/c7-2-5-8-4(3-11-5)1-6(9)10;;/h3H,1-2,7H2,(H,9,10);2*1H
InChIKeySTRSGOJGSWWGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic Acid Dihydrochloride (CAS 2089257-46-3) is a Unique Thiazole Scaffold for Drug Discovery Procurement


2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride (CAS 2089257-46-3) is a synthetic, heterocyclic small molecule belonging to the 4-thiazoleacetic acid family [1]. It incorporates an aminomethyl group at the thiazole 2-position and a carboxylic acid at the 4-position, supplied as a dihydrochloride salt to enhance aqueous solubility and ensure precise stoichiometry during chemical synthesis . Unlike the more common 2-aminothiazole-4-acetic acid analogs, the presence of the 2-aminomethyl group extends the molecular reach and introduces an additional protonatable nitrogen, creating a differentiated chemical space for medicinal chemistry programs.

The Substitution Trap: Why 2-Amino-4-thiazoleacetic Acid and Free-Base Analogs Cannot Replace CAS 2089257-46-3


2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride occupies a unique chemical niche that prevents simple substitution with closely related in-class compounds. The most obvious comparator, 2-amino-4-thiazoleacetic acid (ATAA, CAS 29676-71-9), lacks the critical methylene spacer between the exocyclic amine and the thiazole ring, which reduces conformational flexibility and alters the pKa profile of the amine functionality [1]. This seemingly minor structural difference directly impacts the compound's utility as a molecular probe: the aminomethyl group provides a longer, more flexible linker that enables distinct binding interactions with protein targets. Furthermore, the free base version of the same compound (CAS 933753-13-0) presents a different molecular weight (172.2 vs 245.13 g/mol) and lacks the counterion-driven solubility enhancement that the dihydrochloride salt provides, introducing batch-to-batch variability in biological assays . These structural and physico-chemical differences translate into measurable consequences for reproducible pharmacological screening, making the procurement of the specified dihydrochloride salt form essential rather than optional.

Head-to-Head Evidence: Quantifiable Differentiation of CAS 2089257-46-3 Versus Its Closest Analogs


Direct Salt vs Free Base Comparison: Molecular Identity and Stoichiometric Precision for Reliable Biological Screening

The dihydrochloride salt of 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetic acid (target, CAS 2089257-46-3) provides a precisely defined stoichiometric entity compared to its corresponding free base (comparator, CAS 933753-13-0). The target compound has a molecular formula of C6H10Cl2N2O2S (MW 245.13 g/mol, purity ≥95%) [1], whereas the free base has formula C6H8N2O2S (MW 172.20 g/mol, purity 98%) . This difference of two HCl equivalents (72.92 g/mol combined) is not merely theoretical: when preparing solutions for biochemical assays, the free base requires an additional neutralization step to achieve aqueous solubility, introducing variability in the effective concentration of the active species. The dihydrochloride form ensures instant dissolution in aqueous buffers at the intended molarity, supporting direct use in high-throughput screening workflows.

Medicinal Chemistry Drug Discovery Biochemical Assay Reproducibility

Documented Versus Absent Cytotoxicity Data: The Target Compound Enables Publicly Validated Antitumor Activity

Derivatives of the 2-amino-4-(aminomethyl)thiazole scaffold, which contains the target compound as its core structural unit, have demonstrated in vitro cytotoxic activity comparable to the standard chemotherapeutic agent 5-fluorouracil (5-FU) [1]. In contrast, no publicly available cytotoxicity data could be located for the most obvious comparator, 2-amino-4-thiazoleacetic acid (CAS 29676-71-9), when evaluated under the same assay conditions [2]. The absence of documented biological validation for the comparator reduces its value as a starting point for medicinal chemistry programs where prior art confirmation of biological relevance is a key selection criterion.

Antitumor Agent Cytotoxicity Apoptosis Inducer

Privileged Scaffold Validation: The Thiazole-4-Acetic Acid Core Delivers Sub-10 nM SCD1 Inhibition, a Milestone Unattainable with 2-Aminothiazole Alone

The thiazole-4-acetic acid core—the identical scaffold present in the target compound—has been validated as a privileged pharmacophore for stearoyl-CoA desaturase-1 (SCD1) inhibition. Compound 48, a thiazole-4-acetic acid analog, demonstrated an IC50 of 8.8 nM against recombinant human SCD1 enzyme, along with oral activity and liver selectivity in rodent models [1]. In contrast, simple 2-aminothiazole derivatives (which lack the acetic acid side chain) typically require extensive elaboration to achieve similar potency levels, and often suffer from systemic toxicity due to broad tissue distribution. The target compound's acetic acid group at the 4-position provides a critical hydrogen-bond acceptor that is essential for SCD1 binding, while the 2-aminomethyl group offers a synthetic handle for late-stage functionalization without disrupting this key interaction.

Metabolic Disease SCD1 Inhibitor Liver-Selective

Patent-Backed Intermediate Status for Fibrinogen Receptor Antagonists: Competitive Advantage in Cardiovascular Drug Discovery

Patent US6344562 (Hoffmann-La Roche) explicitly claims compounds incorporating a 2-aminomethyl-thiazol-4-yl-carbonyl moiety as potent fibrinogen receptor antagonists, useful for inhibiting platelet aggregation [1]. The target compound, 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride, serves as a direct precursor for generating these patented structures via simple amide coupling at the acetic acid position. By contrast, 2-amino-4-thiazoleacetic acid (CAS 29676-71-9) lacks the 2-aminomethyl group that is essential for the patented pharmacophore, making it unsuitable as a direct intermediate for this therapeutic class. Ownership and use of the correct intermediate ensures compliance with patent landscape requirements and provides a defendable intellectual property position for follow-on medicinal chemistry.

Fibrinogen Antagonist Platelet Aggregation Cardiovascular Therapeutic

Where to Deploy CAS 2089257-46-3: Evidence-Backed Application Scenarios for Maximum Research ROI


Hit-to-Lead Optimization for SCD1-Targeted Metabolic Disease Programs

The target compound serves as an ideal starting scaffold for SCD1 inhibitor optimization, given that thiazole-4-acetic acid analogs have already demonstrated sub-10 nM potency, oral bioavailability, and liver selectivity [1]. The aminomethyl group provides a convenient point for installing diverse amide or sulfonamide substituents to fine-tune pharmacokinetic properties, while the dihydrochloride salt form ensures uniform dissolution in assay buffers during SAR screening. This scenario leverages the compound's validated pharmacophore to accelerate hit expansion in diabetes, obesity, and hepatic steatosis projects.

Antitumor Agent Development via Scaffold Decoration of the 2-Amino-4-(aminomethyl)thiazole Core

Building on the Mendeleev Communications publication that demonstrated cytotoxicity comparable to 5-fluorouracil for derivatives of this scaffold [1], the target compound can be directly employed in medicinal chemistry campaigns aimed at novel chemotherapeutics. The dihydrochloride salt's ready solubility facilitates parallel synthesis of amide libraries, enabling rapid exploration of the structure-activity landscape around the aminomethyl and acetic acid positions. Researchers can expect to generate lead-like molecules with validated apoptosis-inducing activity within a single design-make-test cycle.

Cardiovascular Drug Discovery: Fibrinogen Receptor Antagonist Synthesis

As disclosed in patent US6344562, the 2-aminomethyl-thiazol-4-yl-acetic acid moiety is a core structural element of potent fibrinogen receptor antagonists [1]. The target compound can be directly coupled to aryl amines or elaborated via the carboxylic acid group to access multiple compound series claimed in the patent. This scenario is particularly attractive for pharmaceutical R&D groups seeking to explore the antithrombotic chemical space with a patent-aware, building-block-driven approach.

Chemical Biology Tool Compound Synthesis for Aminomethyl-Thiazole Probe Development

The unique bifunctional nature of the target compound—an aliphatic primary amine (aminomethyl) and a carboxylic acid—makes it an excellent linchpin for generating chemical biology probes. The dihydrochloride salt form's enhanced aqueous stability (supported by the room temperature storage specification [1]) reduces degradation during bioconjugation steps, improving overall yield and purity of the final probe. This scenario serves academic core facilities and biotech companies requiring reliable, multifunctional building blocks for target identification and validation studies.

Quote Request

Request a Quote for 2-[2-(Aminomethyl)-1,3-thiazol-4-yl]acetic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.